![molecular formula C18H27FN4O3 B2380634 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 903355-94-2](/img/structure/B2380634.png)
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
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Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H27FN4O3 and its molecular weight is 366.437. The purity is usually 95%.
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Scientific Research Applications
1. Ligand Binding and Selectivity
A study by Perregaard et al. (1995) described the synthesis of compounds including 4-phenylpiperazines with substituents like 4-fluoro and 2-methoxy. These compounds showed high affinity for sigma 1 and sigma 2 binding sites and selectivity for the sigma 2 site. The introduction of a 4-fluorophenyl substituent significantly improved sigma 2 ligand selectivity and affinity, indicating potential applications in targeting sigma receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).
2. Synthesis for PET Radiotracer Studies
Katoch-Rouse and Horti (2003) reported on the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, for studying CB1 cannabinoid receptors using PET imaging. This work demonstrates the compound's relevance in the development of radiotracers for brain imaging (Katoch-Rouse & Horti, 2003).
3. Computer-Aided Analysis for Serotonin Receptor Ligands
Łażewska et al. (2019) designed a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, evaluating the role of different linkers for human serotonin 5-HT6 receptor affinity. This study highlights the potential of compounds with 4-methylpiperazine and methoxy groups in developing new ligands for serotonin receptors (Łażewska, Kurczab, Więcek, Satała, Kieć‐Kononowicz, & Handzlik, 2019).
4. Structural Analysis and Biological Activity
Ozbey, Kuş, and Göker (2001) discussed the synthesis and biological evaluation of benzimidazoles with a 4-methylpiperazine group, underlining their antihistaminic and antimicrobial properties. The detailed structural analysis provided insights into the compound's potential therapeutic applications (Ozbey, Kuş, & Göker, 2001).
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O3/c1-22-8-10-23(11-9-22)16(14-3-5-15(19)6-4-14)13-21-18(25)17(24)20-7-12-26-2/h3-6,16H,7-13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRYUOHYXGOQBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide |
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